molecular formula C12H12BrF3N2OS B153862 3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide CAS No. 130997-66-9

3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide

Cat. No. B153862
M. Wt: 369.2 g/mol
InChI Key: JYPIFLPNKOTUIN-UHFFFAOYSA-N
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Description

3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide is a chemical compound. The trifluoromethoxy group is the chemical group –O– CF 3. It can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms .


Synthesis Analysis

The synthesis routes of 3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide are available with experiment details and outcomes. The Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Safety And Hazards

The safety data sheet for 3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide suggests that if breathed in, the person should be moved into fresh air .

Future Directions

Thiadiazole ring, which is a part of the 3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide, is a versatile scaffold widely studied in medicinal chemistry . There is an urgent need to develop novel, more effective anticancer therapeutics . This suggests potential future directions in the research and development of thiadiazole derivatives, including 3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide.

properties

IUPAC Name

3-(cyclopropylmethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2OS.BrH/c13-12(14,15)18-8-3-4-9-10(5-8)19-11(16)17(9)6-7-1-2-7;/h3-5,7,16H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPIFLPNKOTUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)OC(F)(F)F)SC2=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927021
Record name 3-(Cyclopropylmethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide

CAS RN

130997-66-9
Record name 2(3H)-Benzothiazolimine, 3-(cyclopropylmethyl)-6-(trifluoromethoxy)-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130997669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Cyclopropylmethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure is as in Example 15, starting with 2-amino-6-trifluoromethoxybenzothiazole (9.4 g) and bromomethylcyclopropane (12.7 g) in 2-propanol (30 cc). The mixture is heated for 42 hours to boiling. After cooling of the reaction medium to a temperature in the region of 20° C., the precipitate is filtered off and recrystallized in a boiling mixture (30 cc) of ethyl acetate and methanol (80:20 by volume). 3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide (1.2 g), m.p. 220° C., is obtained.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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